An In-Depth Technical Guide to the Physical Properties of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol
An In-Depth Technical Guide to the Physical Properties of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol
Introduction
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol is a chiral molecule of interest in synthetic and medicinal chemistry. Its structure, comprising a chiral aminobutanol moiety linked to a brominated pyridine ring, suggests potential applications as a building block in the development of novel pharmaceutical agents. The stereochemistry at the C2 position of the butanol backbone, combined with the electronic and steric properties of the 5-bromopyridin-2-yl group, makes a thorough characterization of its physical properties essential for its application in drug discovery and development.
This technical guide provides a comprehensive overview of the anticipated physical properties of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from its constituent fragments—(2R)-2-aminobutan-1-ol and 2-amino-5-bromopyridine—and outlines the standard experimental and spectroscopic methodologies that are critical for its full characterization. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the physicochemical profile of this and similar novel chemical entities.
Molecular Structure and Basic Properties
The fundamental identity of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol is defined by its molecular structure and resulting empirical formula.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O | PubChem |
| IUPAC Name | (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol | PubChem |
| CAS Number | Not available | - |
| Molecular Weight | 245.12 g/mol | PubChem |
| Monoisotopic Mass | 244.02113 Da | PubChem |
| SMILES | CCNC1=NC=C(C=C1)Br | PubChem |
| InChIKey | FCWKXTMGIGNUTC-MRVPVSSYSA-N | PubChem |
Predicted and Inferred Physical Properties
The physical properties of the target compound can be inferred from the known properties of its structural precursors, (2R)-2-aminobutan-1-ol and 2-amino-5-bromopyridine.
| Property | (2R)-2-aminobutan-1-ol | 2-amino-5-bromopyridine | Predicted/(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol |
| Appearance | Colorless to slightly yellow liquid[1] | Off-white to light powder or crystalline solid[2] | Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown. |
| Melting Point | -2 °C (lit.) | 133-138 °C (lit.)[2][3] | Expected to be a solid with a melting point significantly higher than room temperature, likely influenced by the bromopyridine moiety. |
| Boiling Point | 172-174 °C (lit.) | 230.9 °C at 760 mmHg[2] | Expected to have a high boiling point, likely above 200°C, and may decompose at atmospheric pressure. |
| Solubility | Soluble in water[4][5] | Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water[2][3] | Expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO. Water solubility is likely to be lower than that of the aminobutanol precursor due to the larger, more hydrophobic bromopyridine group. |
| Optical Rotation | [α]19/D −10°, neat | Not applicable (achiral) | Expected to be optically active due to the (R)-chiral center. The specific rotation will require experimental determination. |
Experimental Determination of Physical Properties
For a novel compound such as (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol, precise experimental determination of its physical properties is a prerequisite for its use in research and development. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point is a critical indicator of a compound's purity and identity.[6] Pure crystalline solids typically exhibit a sharp melting range, while impurities tend to depress and broaden this range.[7]
Protocol: Capillary Melting Point Determination
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8][9]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[7][10]
-
Heating and Observation: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.[10]
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[10]
Figure 1: Workflow for Capillary Melting Point Determination.
Solubility Assessment
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in biological assays.
Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound in a range of common solvents.
-
Solvent Selection: A panel of solvents with varying polarities is selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of small test tubes or vials.
-
Solvent Addition: A measured volume of the first solvent (e.g., 0.1 mL) is added to the first vial.
-
Observation: The mixture is agitated (e.g., by vortexing) and visually inspected for dissolution.
-
Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in incremental portions up to a defined total volume (e.g., 1 mL), with agitation and observation at each step.
-
Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).
-
Repeat for all Solvents: Steps 3-6 are repeated for each solvent in the panel.
Spectroscopic and Chiroptical Characterization
Spectroscopic techniques are indispensable for confirming the structure, purity, and stereochemistry of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[11] For the target molecule, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The signals for the aromatic protons on the pyridine ring, the protons of the butanol backbone, and the exchangeable protons of the amine and hydroxyl groups would be expected.
-
¹³C NMR: Would show the number of chemically non-equivalent carbon atoms in the molecule.
-
Chiral Analysis by NMR: In a standard achiral solvent, the NMR spectra of enantiomers are identical.[12] To determine enantiomeric purity, a chiral discriminating agent, such as a chiral solvating agent or a chiral derivatizing agent, can be used to induce chemical shift differences between the enantiomers.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity separated by two mass units.[14][15]
Figure 2: Logic Diagram for Mass Spectrometry Analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[16][17] It is a highly sensitive method for determining the absolute configuration of a chiral center, provided a reference spectrum of a related compound with a known configuration is available or through comparison with theoretical calculations.[16][18] The CD spectrum of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol would serve as a unique fingerprint of its stereochemistry.[18]
Conclusion
While direct experimental data for (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol is not yet widely available, a comprehensive profile of its expected physical properties can be constructed based on the known characteristics of its constituent molecular fragments. This guide has outlined these predicted properties and detailed the essential experimental and spectroscopic protocols required for their empirical determination and verification. The methodologies described for melting point, solubility, NMR, mass spectrometry, and circular dichroism represent the standard for the thorough characterization of a novel chiral compound, providing the foundational data necessary for its advancement in pharmaceutical and chemical research.
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